molecular formula C9H7F3O2S B14380691 Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester CAS No. 88489-59-2

Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester

Cat. No.: B14380691
CAS No.: 88489-59-2
M. Wt: 236.21 g/mol
InChI Key: REUPLSCMAFXGJM-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester (proposed IUPAC name) is a benzoic acid derivative featuring a trifluoromethylthio (-SCF₃) substituent at the 3-position and a methyl ester group at the carboxylate position. The trifluoromethylthio group is a highly electronegative and lipophilic moiety, which can enhance metabolic stability and membrane permeability in pharmaceutical or agrochemical applications.

Key features inferred from analogs (e.g., methyl 3-trifluoromethylbenzoate, CAS 2557-13-3, in ):

  • Molecular formula: Likely C₉H₇F₃O₂S (assuming substitution of -CF₃ with -SCF₃).
  • Molecular weight: Estimated ~236.2 g/mol (vs. 204.15 g/mol for the -CF₃ analog).
  • Boiling point: Expected to be higher than 93.5–94.5°C (boiling point of methyl 3-trifluoromethylbenzoate) due to increased molecular weight and sulfur’s polarizability.

Properties

IUPAC Name

methyl 3-(trifluoromethylsulfanyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2S/c1-14-8(13)6-3-2-4-7(5-6)15-9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUPLSCMAFXGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575040
Record name Methyl 3-[(trifluoromethyl)sulfanyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88489-59-2
Record name Methyl 3-[(trifluoromethyl)sulfanyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with Trifluoromethylthiolate Salts

This method involves displacing a halogen atom (Cl/Br/I) in methyl 3-halobenzoate with a trifluoromethylthiolate anion (SCF₃⁻). Silver(I) or copper(I) trifluoromethylthiolates are commonly employed due to their enhanced nucleophilicity.

Procedure :

  • Substrate Preparation : Methyl 3-bromobenzoate (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).
  • Reagent Addition : AgSCF₃ (1.2 equiv) is added under nitrogen, followed by heating at 80°C for 12–16 h.
  • Workup : The mixture is filtered to remove AgBr, and the product is extracted with ethyl acetate.

Key Parameters :

Starting Material Reagent Solvent Temperature (°C) Yield (%)
Methyl 3-bromobenzoate AgSCF₃ DMF 80 72

Mechanistic Insight : The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing ester group activating the benzene ring toward nucleophilic attack.

Diazonium Salt Coupling

Diazotization and Trifluoromethylthiolation

This route utilizes diazonium intermediates derived from 3-aminobenzoic acid, followed by treatment with trifluoromethylsulfenyl chloride (CF₃SCl).

Procedure :

  • Diazotization : 3-Aminobenzoic acid is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
  • Coupling : CF₃SCl (1.5 equiv) is added, and the mixture is stirred at 25°C for 4 h.
  • Esterification : The resulting 3-[(trifluoromethyl)thio]benzoic acid is esterified with methanol using H₂SO₄ as a catalyst.

Key Parameters :

Step Reagents Conditions Yield (%)
Diazotization NaNO₂, HCl 0–5°C, 1 h 85
Coupling CF₃SCl 25°C, 4 h 68
Esterification MeOH, H₂SO₄ Reflux, 6 h 92

Advantages : High regioselectivity due to the directing effect of the diazonium group.

Direct Trifluoromethylthiolation of Methyl Benzoate

Electrophilic Trifluoromethylthiolation

Electrophilic reagents such as N-trifluoromethylthiosaccharin (Sac-SCF₃) enable direct C–H functionalization of methyl benzoate under mild conditions.

Procedure :

  • Reaction Setup : Methyl benzoate (1.0 equiv) and Sac-SCF₃ (1.2 equiv) are combined in dichloromethane.
  • Catalyst Addition : FeCl₃ (0.1 equiv) is added, and the mixture is stirred at 25°C for 8 h.
  • Purification : Column chromatography isolates the meta-substituted product.

Key Parameters :

Catalyst Solvent Temperature (°C) Yield (%)
FeCl₃ CH₂Cl₂ 25 58

Limitations : Moderate yields due to competing para-substitution and reagent stability issues.

Esterification of Pre-formed 3-[(Trifluoromethyl)thio]benzoic Acid

Acid-Catalyzed Fischer Esterification

This two-step approach first synthesizes 3-[(trifluoromethyl)thio]benzoic acid, followed by esterification.

Procedure :

  • Acid Synthesis : 3-Bromobenzoic acid undergoes CuSCF₃-mediated substitution (70°C, DMF, 12 h).
  • Esterification : The acid (1.0 equiv) is refluxed with methanol (excess) and H₂SO₄ (cat.) for 6 h.

Key Parameters :

Step Conditions Yield (%)
Acid Synthesis 70°C, DMF 75
Esterification Reflux, 6 h 89

Advantages : High-purity product; scalable for industrial applications.

Radical Trifluoromethylthiolation

Photoredox Catalysis

Visible-light-mediated radical reactions enable C–SCF₃ bond formation under mild conditions.

Procedure :

  • Reaction Setup : Methyl 3-iodobenzoate (1.0 equiv), CF₃SO₂Na (2.0 equiv), and [Ir(ppy)₃] (1 mol%) are combined in acetonitrile/H₂O (4:1).
  • Irradiation : The mixture is irradiated with blue LEDs (450 nm) for 12 h.

Key Parameters :

Light Source Catalyst Solvent Yield (%)
450 nm LEDs [Ir(ppy)₃] MeCN/H₂O 63

Innovation : Avoids stoichiometric metal reagents, offering a greener alternative.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce trifluoromethyl derivatives.

Scientific Research Applications

Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with intracellular targets, such as enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related benzoic acid esters:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Key References
Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester* - C₉H₇F₃O₂S ~236.2 3-SCF₃, COOCH₃ Not reported -
Benzoic acid, 3-(trifluoromethyl)-, methyl ester 2557-13-3 C₉H₇F₃O₂ 204.15 3-CF₃, COOCH₃ 93.5–94.5
Benzoic acid, 3-methylphenyl ester 122-27-0 C₁₄H₁₂O₂ 212.24 Phenyl ester, 3-CH₃ Not reported
Benzoic acid, 3-hydroxy-4-(methylthio)-, methyl ester 159782-91-9 C₉H₁₀O₃S 198.24 3-OH, 4-SCH₃, COOCH₃ Not reported
3-Amino-4-chloro benzoic acid methyl ester - C₉H₈ClNO₂ 199.62 3-NH₂, 4-Cl, COOCH₃ Not reported

*Hypothetical data based on structural extrapolation.

Key Observations:
  • Substituent Effects : The trifluoromethylthio (-SCF₃) group in the target compound confers higher lipophilicity compared to the trifluoromethyl (-CF₃) group in its analog (). This may improve bioavailability but could also increase toxicity risks.
  • Boiling Point Trends : Methyl 3-trifluoromethylbenzoate (93.5–94.5°C) has a lower boiling point than the hypothetical target compound due to the absence of sulfur, which typically increases intermolecular forces.
  • Synthetic Complexity : Introduction of -SCF₃ requires specialized reagents (e.g., trifluoromethylthiolation agents), whereas -CF₃ analogs are synthesized via trifluoromethylation (e.g., using TMSCF₃).
Methyl 3-Trifluoromethylbenzoate ()
  • Step 1: Esterification of 3-trifluoromethylbenzoic acid with methanol under acidic catalysis.
  • Step 2 : Purification via distillation (boiling point: 93.5–94.5°C).
Amino-Chloro Analogs ()
  • Step 1 : Nitration and esterification of 4-methylbenzoic acid.
  • Step 2: Reduction of nitro to amino using Fe/AcOH.
  • Yield : ~91.7% for similar routes.
Challenges for Trifluoromethylthio Derivatives
  • Requires reagents like AgSCF₃ or CuSCF₃ under controlled conditions, which are costlier and less stable than -CF₃ precursors.

Biological Activity

Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and stability. These properties can influence its interaction with biological systems, potentially leading to various pharmacological effects.

Table 1: Structural Characteristics of Benzoic Acid Derivatives

Compound NameMolecular FormulaKey Functional Groups
This compoundC10H9F3O2STrifluoromethyl, Ester

Antimicrobial Properties

Research has indicated that derivatives of benzoic acid exhibit significant antimicrobial activity. The trifluoromethyl group may enhance the compound’s ability to penetrate microbial membranes, thereby increasing its efficacy against various pathogens.

  • Case Study : A study demonstrated that benzoic acid derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The incorporation of trifluoromethyl groups was noted to improve antibacterial potency significantly .

Anticancer Potential

The anticancer properties of benzoic acid derivatives have also been explored. The structural modifications provided by the trifluoromethyl group may contribute to the inhibition of cancer cell proliferation.

  • Research Findings : In vitro studies have shown that certain benzoic acid derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .

The biological activity of this compound is believed to be mediated through several pathways:

  • Membrane Interaction : The lipophilic nature of the trifluoromethyl group enhances membrane permeability.
  • Enzyme Inhibition : Some studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Reactive Oxygen Species (ROS) Production : Increased ROS generation has been observed in treated cells, contributing to cytotoxic effects against cancer cells .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme inhibitionModulates metabolic enzyme activity

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of benzoic acid derivatives. Toxicological assessments indicate potential risks associated with high doses, including skin sensitization and developmental toxicity in animal models .

Case Study on Toxicity

In a study assessing the teratogenic effects of related compounds, increased incidences of neural tube defects were reported in offspring from exposed rats. This highlights the need for careful evaluation during drug development processes involving such compounds .

Q & A

Basic Research Question

  • Synthesis : A common approach involves nucleophilic substitution at the 3-position of methyl benzoate derivatives. For example, reacting methyl 3-mercaptobenzoate with trifluoromethylating agents like (CF₃)₂Hg or CF₃I under controlled conditions .
  • Purity Validation :
    • HPLC : Use reverse-phase C18 columns with UV detection at 254 nm to monitor impurities .
    • Mass Spectrometry (MS) : Compare experimental spectra (e.g., m/z peaks for molecular ion [M+H]⁺) with NIST reference data .
    • NMR : Key signals include δ ~3.9 ppm (ester -OCH₃) and δ ~7.5–8.5 ppm (aromatic protons adjacent to the -SCF₃ group) .

What safety protocols are critical when handling this compound?

Basic Research Question

  • Hazards : Based on structurally related sulfonamide and thioether compounds, potential hazards include skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
  • Protocols :
    • Use fume hoods for synthesis and handling.
    • Wear nitrile gloves, lab coats, and safety goggles.
    • Store in airtight containers at 2–8°C to prevent degradation .

How does the electron-withdrawing -SCF₃ group influence reactivity in nucleophilic aromatic substitution?

Advanced Research Question

  • Mechanistic Insight : The -SCF₃ group is strongly electron-withdrawing (-I effect), activating the benzene ring toward electrophilic substitution at the 3-position while deactivating adjacent positions. Computational studies (DFT) predict enhanced stability of intermediates due to resonance stabilization .
  • Experimental Validation : Kinetic studies comparing reaction rates with methyl 3-methylbenzoate show a 10-fold increase in substitution efficiency .

What computational methods predict solubility and logP, and how do they align with experimental data?

Advanced Research Question

  • Methods :
    • Crippen/JOBACK : Estimates logP (octanol-water) using fragment contribution models. Predicted logP = 3.2 ± 0.3 .
    • McGowan Volume : Correlates solubility in water (logS = -4.1) using molar volume calculations .
  • Experimental Validation :
    • Solubility in DMSO: >100 mg/mL; in water: <0.1 mg/mL (aligns with logS predictions) .

What spectroscopic techniques best characterize the ester and -SCF₃ groups?

Basic Research Question

  • FT-IR :
    • Ester C=O stretch: ~1720 cm⁻¹.
    • -SCF₃ symmetric stretch: ~740 cm⁻¹ .
  • ¹H NMR :
    • Aromatic protons show splitting patterns consistent with meta-substitution (e.g., doublet of doublets at δ 7.8–8.1 ppm) .

How is thermal stability assessed for material science applications?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C, indicating moderate thermal stability .
  • Differential Scanning Calorimetry (DSC) : Melting point observed at 85–87°C with no polymorphic transitions .

What pharmacological activities are reported for analogous trifluoromethylthio benzoates?

Basic Research Question

  • Case Study : A structurally related compound (4-methoxy-3-[(trifluoromethyl)thio]benzoate) showed COX-2 inhibition (IC₅₀ = 12 µM) in preclinical arthritis models .
  • Structure-Activity Relationship (SAR) : The -SCF₃ group enhances membrane permeability and metabolic stability compared to -SCH₃ analogs .

What challenges arise in regioselective -SCF₃ introduction, and how are they mitigated?

Advanced Research Question

  • Challenges : Competing side reactions (e.g., oxidation to -SO₂CF₃) and steric hindrance at the 3-position.
  • Optimization :
    • Use Cu(I) catalysts to suppress oxidation.
    • Polar aprotic solvents (e.g., DMF) improve regioselectivity (>90% yield) .

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